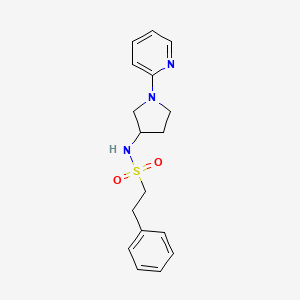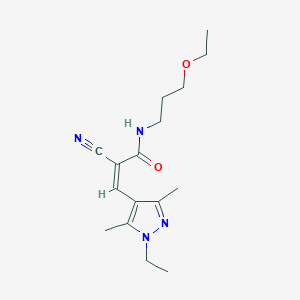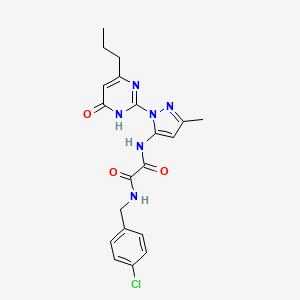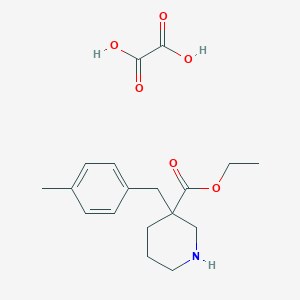
3-(2,4-dimethoxybenzamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dimethoxybenzamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide, also known as DBIBB, is a synthetic compound that belongs to the benzofuran class. It has gained attention in scientific research due to its potential therapeutic applications. In
Applications De Recherche Scientifique
Synthetic Methodologies and Derivative Compounds
Synthetic Pathways and Analogs : Novel synthetic routes for creating benzofuran and related compounds have been explored, showcasing their utility in developing new chemical entities with potential biological activities. For example, synthesis methodologies have been developed for benzodifuranyl derivatives and benzofuran compounds, indicating the versatility of these frameworks in drug design and development (Abu‐Hashem et al., 2020), (Xia & Lee, 2014).
Pharmacological Activities : Certain benzofuran derivatives have shown pharmacological activities, such as anti-inflammatory and analgesic properties, highlighting their potential in medicinal chemistry and therapeutic applications (Abu‐Hashem et al., 2020).
Potential Therapeutic Applications
Antipsychotic Agents : Studies on benzamide derivatives, including those with dimethoxy substitutions, reveal their potential as antipsychotic agents. These compounds show promise in modulating dopamine receptors, suggesting their utility in psychiatric disorder treatments (Högberg et al., 1990).
Antimicrobial and Antituberculosis Activity : Benzofuran and benzamide compounds have been explored for their antimicrobial properties, including against tuberculosis, further emphasizing their significance in addressing global health challenges (Thorat et al., 2016).
Propriétés
IUPAC Name |
3-[(2,4-dimethoxybenzoyl)amino]-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6/c1-4-33-21-12-8-6-10-19(21)27-26(30)24-23(17-9-5-7-11-20(17)34-24)28-25(29)18-14-13-16(31-2)15-22(18)32-3/h5-15H,4H2,1-3H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYISBIYYVIJLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2801308.png)
![7,8-bis(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2801309.png)
![N-(4-methyl-2-thiazolyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B2801310.png)




![6-ethanoyl-2-[2-(4-fluorophenyl)ethanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2801319.png)
![2-Methyl-5,8-dioxaspiro[3.4]octane-2-carbaldehyde](/img/structure/B2801320.png)
![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2801325.png)


![N-butyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2801329.png)
![N-cycloheptyl-3-{[2-(3-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2801330.png)